N-Acetylpiperazine-d4

Mass Spectrometry Bioanalysis Stable Isotope Labeling

N-Acetylpiperazine-d4 (CAS 1398065-90-1), formally designated as 1-(3,3,5,5-tetradeuteriopiperazin-1-yl)ethanone , is a stable isotope-labeled analog of N-Acetylpiperazine, in which four hydrogen atoms on the piperazine ring have been replaced with deuterium. This substitution yields a molecular formula of C₆H₈D₄N₂O and a molecular weight of 132.2 g/mol, representing a precise +4.0 Da mass shift relative to the non-deuterated parent compound (C₆H₁₂N₂O, MW 128.17 g/mol).

Molecular Formula C6H12N2O
Molecular Weight 132.20 g/mol
Cat. No. B591063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetylpiperazine-d4
Synonyms1-(Piperazin-1-yl)ethan-1-one-d4;  1-(Piperazin-1-yl)ethanone-d4;  1-(Piperazinyl)ethanone-d4;  1-Acetylpiperazine-d4;  4-Acetylpiperazine-d4;  N-Acetylpiperazin-d4;  NSC 39649-d4
Molecular FormulaC6H12N2O
Molecular Weight132.20 g/mol
Structural Identifiers
InChIInChI=1S/C6H12N2O/c1-6(9)8-4-2-7-3-5-8/h7H,2-5H2,1H3/i2D2,3D2
InChIKeyPKDPUENCROCRCH-RRVWJQJTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-Acetylpiperazine-d4: Procurement Specifications and Analytical Role as a Deuterated Piperazine Internal Standard


N-Acetylpiperazine-d4 (CAS 1398065-90-1), formally designated as 1-(3,3,5,5-tetradeuteriopiperazin-1-yl)ethanone , is a stable isotope-labeled analog of N-Acetylpiperazine, in which four hydrogen atoms on the piperazine ring have been replaced with deuterium . This substitution yields a molecular formula of C₆H₈D₄N₂O and a molecular weight of 132.2 g/mol, representing a precise +4.0 Da mass shift relative to the non-deuterated parent compound (C₆H₁₂N₂O, MW 128.17 g/mol) . The compound is primarily employed as a Stable Isotope-Labeled Internal Standard (SIL-IS) in quantitative bioanalysis and metabolic research, leveraging its near-identical physicochemical properties to the non-labeled analyte while providing a distinct mass difference for mass spectrometric differentiation .

Why N-Acetylpiperazine-d4 Cannot Be Replaced by Non-Deuterated or Alternative Deuterated Piperazine Standards in Quantitative MS Workflows


In analytical workflows employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the substitution of a Stable Isotope-Labeled Internal Standard (SIL-IS) such as N-Acetylpiperazine-d4 with a structural analog or a non-deuterated compound introduces unacceptable variability in quantitation. The deuterium atoms in N-Acetylpiperazine-d4 ensure near-identical extraction recovery, ionization efficiency, and chromatographic retention time to the non-labeled analyte, a phenomenon known as co-elution [1] . In contrast, a non-deuterated structural analog may exhibit differential matrix effects and extraction behavior, leading to ion suppression or enhancement that can compromise accuracy beyond the ±20% threshold typically required for bioanalytical method validation [2] [3]. Furthermore, alternative deuterated piperazine derivatives (e.g., piperazine-d8 or BZP-d7) possess different chemical scaffolds and cannot serve as a suitable SIL-IS for N-Acetylpiperazine due to mismatched retention times and distinct MS/MS fragmentation pathways, which precludes their use as a valid comparator for quantitation [4].

Quantitative Evidence for N-Acetylpiperazine-d4 Differentiation: Comparative Data vs. Non-Deuterated Parent and Alternative SIL-IS Candidates


Molecular Mass Differentiation: N-Acetylpiperazine-d4 vs. Non-Deuterated Parent (N-Acetylpiperazine)

N-Acetylpiperazine-d4 incorporates four deuterium atoms, resulting in a molecular mass of 132.2 g/mol, whereas the non-deuterated parent compound, N-Acetylpiperazine, has a molecular mass of 128.17 g/mol . This equates to a +4.03 Da (or +4 m/z unit) shift in mass spectrometric detection . The MS/MS fragmentation patterns are conserved, but the precursor ion and characteristic product ions for N-Acetylpiperazine-d4 are shifted by +4 Da relative to the non-deuterated analyte, enabling unequivocal differentiation in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes .

Mass Spectrometry Bioanalysis Stable Isotope Labeling

Site-Specific Deuteration for Metabolic Stability: Piperazine Ring α-Proton Protection

The four deuterium atoms in N-Acetylpiperazine-d4 are located at the 3,3,5,5-positions on the piperazine ring, as indicated by its IUPAC name 1-(3,3,5,5-tetradeuteriopiperazin-1-yl)ethanone . This site-specific deuteration targets the α-positions adjacent to the nitrogen atoms, which are known metabolically labile sites susceptible to N-dealkylation and oxidation [1]. While direct quantitative data comparing the metabolic stability of N-Acetylpiperazine-d4 to its non-deuterated form are not publicly available for this specific compound, class-level evidence demonstrates that deuteration at these α-positions can significantly alter the rate of metabolism via the Deuterium Kinetic Isotope Effect (DKIE), potentially reducing clearance and altering the metabolite profile [2] [3].

Deuterium Kinetic Isotope Effect Metabolic Stability Drug Metabolism

Comparative Matrix Effect Mitigation: Deuterated vs. Structural Analog Internal Standards in LC-MS/MS

Stable Isotope-Labeled Internal Standards (SIL-IS) like N-Acetylpiperazine-d4 are proven to be superior to non-isotopic structural analogs in mitigating matrix effects (ME) in quantitative LC-MS/MS [1]. While specific quantitative data for N-Acetylpiperazine-d4 are not publicly available, the general principle is well-established: a deuterated SIL-IS co-elutes with the analyte and experiences identical ionization conditions, leading to a constant analyte-to-IS response ratio across varying sample matrices [2]. Studies have shown that matrix effects, expressed as % ME, can be significantly higher and more variable when using a structural analog internal standard compared to a SIL-IS [3]. For instance, in a comparative study of designer piperazines, the matrix effect for a structural analog could range from 20-60% ion suppression, while the co-eluting deuterated analog exhibited a matrix effect of <5% for the analyte/IS ratio, demonstrating the clear analytical advantage of a SIL-IS [4].

Matrix Effect Ion Suppression Bioanalytical Method Validation

Optimal Procurement and Application Scenarios for N-Acetylpiperazine-d4 in Analytical and Drug Development Workflows


Absolute Quantitation of N-Acetylpiperazine in Biological Matrices for Pharmacokinetic Studies

N-Acetylpiperazine-d4 is the definitive internal standard for the precise and accurate quantification of N-Acetylpiperazine, a key metabolite of the antifungal drug ketoconazole and a building block in various pharmaceutical compounds, in complex biological matrices (e.g., plasma, urine, tissue homogenates) [1]. Its use is mandated for any LC-MS/MS method seeking to achieve the ±15% accuracy and precision required for formal pharmacokinetic (PK) and toxicokinetic (TK) study reports submitted to regulatory agencies [2].

Metabolic Pathway Elucidation and Metabolite Identification for N-Acetylpiperazine-Containing Compounds

As a site-specifically deuterated analog, N-Acetylpiperazine-d4 serves as a powerful mechanistic probe for studying the metabolism of piperazine-containing drugs. By incubating the deuterated compound in liver microsomes or hepatocytes and comparing its metabolic profile to the non-deuterated parent via high-resolution mass spectrometry (HRMS), researchers can identify metabolites where the deuterium label is retained or lost, thereby pinpointing the sites of metabolic attack (e.g., N-dealkylation, oxidation) [3]. This is critical for understanding and mitigating metabolic liabilities in early drug discovery [4].

NMR Spectroscopy for Structural Elucidation and Quantitative Purity Analysis

N-Acetylpiperazine-d4 is employed in Nuclear Magnetic Resonance (NMR) spectroscopy as a solvent or as an internal standard for quantitative NMR (qNMR) applications . Its distinct deuterium signal and the simplification of the proton NMR spectrum (due to the absence of the four piperazine ring protons) provide a cleaner baseline and reduce signal overlap, facilitating the structural elucidation of novel piperazine derivatives or the accurate determination of purity for the non-deuterated compound .

In Vitro Drug-Drug Interaction (DDI) Studies Focusing on N-Acetyltransferase (NAT) Activity

N-Acetylpiperazine is known to be formed via N-acetyltransferase (NAT)-mediated metabolism [5]. N-Acetylpiperazine-d4 can be used as a substrate or internal standard in in vitro assays designed to assess the potential for drug candidates to inhibit or induce NAT enzymes, a key component of drug-drug interaction (DDI) risk assessment . The deuterated compound ensures accurate quantification of the acetylated product in the presence of complex incubation matrices.

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